3-Amino-3-(3-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-nitrophenyl)propanamide is an organic compound with the molecular formula C9H11N3O3 It is characterized by the presence of an amino group, a nitrophenyl group, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-nitrophenyl)propanamide typically involves the reaction of 3-nitrobenzaldehyde with nitromethane in the presence of a base to form 3-nitrophenyl-2-nitropropene. This intermediate is then reduced to 3-nitrophenyl-2-nitropropane, which is subsequently converted to this compound through a series of reactions involving amination and amidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-nitrophenyl)propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-3-(3-aminophenyl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
3-Amino-3-(3-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-nitrophenyl)propanamide is not well-defined. it is believed to interact with various molecular targets through its amino and nitrophenyl groups, potentially affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-nitrophenyl)propanamide
- 3-Amino-3-(4-nitrophenyl)propanamide
Uniqueness
3-Amino-3-(3-nitrophenyl)propanamide is unique due to the position of the nitro group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This positional difference can result in distinct physical and chemical properties compared to its isomers.
Properties
Molecular Formula |
C9H11N3O3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-amino-3-(3-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H11N3O3/c10-8(5-9(11)13)6-2-1-3-7(4-6)12(14)15/h1-4,8H,5,10H2,(H2,11,13) |
InChI Key |
SBEFNSNEOBFAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.